N-(4-bromophenyl)-2,3-dimethoxybenzamide
Description
Structure
3D Structure
Properties
CAS No. |
865664-72-8 |
|---|---|
Molecular Formula |
C15H14BrNO3 |
Molecular Weight |
336.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
TYYJBICXHQCUAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 4 Bromophenyl 2,3 Dimethoxybenzamide
Retrosynthetic Analysis and Synthetic Routes to N-(4-bromophenyl)-2,3-dimethoxybenzamide
The primary approach to synthesizing this compound involves the formation of an amide bond, a robust and well-established transformation in organic chemistry.
A retrosynthetic analysis logically disconnects the amide bond, identifying 2,3-dimethoxybenzoic acid and 4-bromoaniline (B143363) as the key starting materials. This disconnection strategy is the most common and efficient route for the construction of such benzanilides. The forward synthesis, therefore, relies on the coupling of these two precursors.
Key Precursors and Reagents for Core Synthesis
The successful synthesis of the target compound hinges on the availability and reactivity of its primary precursors and the appropriate selection of reagents.
The essential precursors for the synthesis of this compound are:
2,3-Dimethoxybenzoic acid: This serves as the carboxylic acid component.
4-Bromoaniline: This provides the aniline (B41778) component.
The formation of the amide bond can be achieved through several methods, primarily involving the activation of the carboxylic acid. A common and effective method is the conversion of 2,3-dimethoxybenzoic acid to its more reactive acyl chloride derivative, 2,3-dimethoxybenzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acyl chloride with 4-bromoaniline in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), affords the desired this compound. nih.gov
Alternatively, direct amide coupling can be facilitated by a variety of coupling agents that activate the carboxylic acid in situ.
Table 1: Key Precursors and Reagents for the Synthesis of this compound
| Compound Name | Role | Structure |
| 2,3-Dimethoxybenzoic acid | Carboxylic acid precursor | |
| 4-Bromoaniline | Aniline precursor | |
| Thionyl chloride | Activating agent | |
| Triethylamine | Base |
Optimization of Reaction Conditions and Yields in this compound Production
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, coupling agent, base, reaction temperature, and reaction time.
For the acyl chloride route, solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or benzene (B151609) are commonly employed. The reaction is typically carried out at room temperature. nih.gov The use of a slight excess of the aniline and the base can help to drive the reaction to completion.
In direct coupling methods, a combination of a coupling agent and an additive is often used to improve yields and minimize side reactions. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and a non-nucleophilic base like N,N'-diisopropylethylamine (DIPEA) has been shown to be effective for a wide range of carboxylic acids and amines. nih.gov The optimization of solvent choice is also crucial, with THF often proving to be a suitable medium for such transformations. researchgate.net
Table 2: General Reaction Conditions for Amide Bond Formation
| Parameter | Condition | Rationale |
| Solvent | Aprotic solvents (e.g., DCM, THF) | To avoid reaction with the activated carboxylic acid intermediate. |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side product formation. |
| Base | Triethylamine, Pyridine, DIPEA | To neutralize the acid generated during the reaction and facilitate nucleophilic attack. |
| Coupling Agent | EDC/HOAt, HATU, PyBOP | To activate the carboxylic acid for efficient amide bond formation. |
Advanced Synthetic Strategies for Analog Development of this compound
To explore the structure-activity relationships and develop novel compounds with potentially enhanced properties, the core structure of this compound can be systematically modified. These modifications can be targeted at three key regions: the bromophenyl moiety, the dimethoxybenzamide core, and the amide linker.
Structural Modifications on the Bromophenyl Moiety
The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide array of substituents. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds between the bromophenyl ring and various boronic acids or esters. researchgate.net
This strategy allows for the synthesis of analogs with diverse functionalities at the 4-position of the phenyl ring, including:
Aryl and Heteroaryl Groups: Coupling with aryl or heteroaryl boronic acids can introduce additional aromatic systems.
Alkyl and Alkenyl Groups: Reaction with alkyl or alkenyl boronic esters can append aliphatic chains.
Other Functional Groups: Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or cyanation, can be employed to introduce nitrogen- or cyano-containing substituents. researchgate.net
Table 3: Examples of Potential Modifications on the Bromophenyl Moiety via Suzuki Coupling
| Reactant | Resulting Substituent | Potential Analog Structure |
| Phenylboronic acid | Phenyl | N-(biphenyl-4-yl)-2,3-dimethoxybenzamide |
| Pyridine-3-boronic acid | 3-Pyridyl | N-(4-(pyridin-3-yl)phenyl)-2,3-dimethoxybenzamide |
| Methylboronic acid | Methyl | N-(4-methylphenyl)-2,3-dimethoxybenzamide |
Substituent Variations on the Dimethoxybenzamide Core
The electronic and steric properties of the dimethoxybenzamide portion of the molecule can be tuned by altering the substitution pattern on the benzoic acid precursor. A variety of substituted benzoic acids are commercially available or can be synthesized, allowing for the introduction of different functional groups.
Table 4: Examples of Substituted Benzoic Acid Precursors for Analog Synthesis
| Benzoic Acid Precursor | Resulting Benzamide (B126) Core |
| 2,4-Dimethoxybenzoic acid | 2,4-Dimethoxybenzamide |
| 3,4,5-Trimethoxybenzoic acid | 3,4,5-Trimethoxybenzamide |
| 2-Chloro-3-methoxybenzoic acid | 2-Chloro-3-methoxybenzamide |
Diversification of Inter-Ring Linker Regions
The amide bond serves as the linker between the two aromatic rings. While robust, this linker can be replaced with other functional groups to alter the geometry, flexibility, and hydrogen bonding capabilities of the molecule. This diversification can lead to analogs with significantly different biological or material properties.
Alternative linkers can be synthesized by employing different synthetic strategies:
Esters: An ester linkage can be formed by reacting 2,3-dimethoxybenzoyl chloride with 4-bromophenol.
Ureas: A urea (B33335) linker can be synthesized by reacting 4-bromophenyl isocyanate with 2,3-dimethoxyaniline.
Sulfonamides: A sulfonamide bond can be formed by reacting 2,3-dimethoxybenzenesulfonyl chloride with 4-bromoaniline.
The synthesis of such analogs would necessitate starting from appropriately functionalized precursors. nih.gov
Radiolabeling Strategies for this compound Derivatives
The introduction of a positron-emitting radionuclide, such as 76Br, into the molecular structure of this compound is a key step in transforming it into a PET imaging agent. The following sections detail the critical aspects of this process.
Design Considerations for Isotopic Labeling (e.g., with 76Br)
The successful radiolabeling of this compound derivatives with 76Br hinges on a carefully planned strategy. A primary consideration is the selection of an appropriate precursor molecule that facilitates the efficient incorporation of the radionuclide. For radiobromination, an organotin precursor, specifically a trimethylstannyl derivative, is often the preferred choice. nih.govacs.org This approach, known as electrophilic destannylation, offers a reliable method for introducing bromine into an aromatic ring.
The position of the isotopic label is another critical factor. In the case of this compound, the bromine atom is already present on the phenyl ring. For radiolabeling with 76Br, the strategy would involve replacing the stable bromine atom with the radioactive 76Br isotope. This is typically achieved by first synthesizing a precursor where the bromo group is replaced by a trialkylstannyl group (e.g., trimethylstannyl). This precursor is then reacted with a source of electrophilic 76Br.
The choice of the trialkylstannyl group can influence the efficiency of the radiolabeling reaction. Studies have shown that modifying the leaving group from a tributyltin (Bu3Sn) to a trimethyltin (B158744) (Me3Sn) group can significantly improve the success of no-carrier-added (NCA) radiobromination. nih.govacs.org NCA labeling is desirable as it results in a higher specific activity of the final radiotracer.
The reaction conditions for the radiolabeling step must be carefully optimized. Factors such as the choice of oxidant, solvent, temperature, and reaction time can all impact the radiochemical yield and purity of the final product. For instance, the use of peracetic acid as an oxidant in a mixture of acetic acid and methanol (B129727) has been shown to be effective for the radiobromination of organotin precursors. nih.govacs.org
| Design Parameter | Consideration | Rationale |
|---|---|---|
| Precursor Molecule | Trimethylstannyl derivative of N-(phenyl)-2,3-dimethoxybenzamide | Facilitates efficient electrophilic substitution with 76Br. nih.govacs.org |
| Labeling Position | Para-position of the N-phenyl ring | Direct replacement of the original bromo-substituent position. |
| Leaving Group | Trimethyltin (Me3Sn) | Improved efficiency in no-carrier-added (NCA) radiobromination compared to tributyltin. nih.govacs.org |
| Reaction Type | Oxidative electrophilic destannylation | A well-established and reliable method for radiobromination of aromatic compounds. nih.govacs.org |
Radiochemical Synthesis and Purification Protocols
The radiochemical synthesis of [76Br]this compound would involve a multi-step process, starting from the synthesis of the non-radioactive compound and its corresponding organotin precursor.
Synthesis of this compound:
A common method for the synthesis of N-aryl benzamides is the reaction of a substituted benzoyl chloride with an appropriate aniline. In this case, 2,3-dimethoxybenzoyl chloride would be reacted with 4-bromoaniline. The reaction is typically carried out in an anhydrous solvent at room temperature.
Synthesis of the Trimethylstannyl Precursor:
The synthesis of the trimethylstannyl precursor, N-(4-(trimethylstannyl)phenyl)-2,3-dimethoxybenzamide, is a critical step. This can be achieved by reacting this compound with a tin reagent such as hexamethylditin in the presence of a palladium catalyst.
Radiochemical Synthesis of [76Br]this compound:
The final radiolabeling step involves the reaction of the trimethylstannyl precursor with [76Br]bromide. The no-carrier-added (NCA) 76Br labeling can be achieved using an oxidative electrophilic destannylation method. nih.govacs.org A typical procedure would involve dissolving the trimethyltin precursor in a suitable solvent mixture, such as acetic acid and methanol. [76Br]bromide is then added, followed by an oxidizing agent like peracetic acid. The reaction is allowed to proceed at ambient temperature.
Purification and Analysis:
Following the radiolabeling reaction, the crude product mixture will contain the desired radiolabeled compound, unreacted [76Br]bromide, and potentially radiolabeled byproducts. Purification is essential to ensure the final product is of high radiochemical purity. High-performance liquid chromatography (HPLC) is the most common method for purifying radiotracers. nih.govyoutube.com A reversed-phase HPLC system can be employed to separate the desired product from impurities.
The identity and purity of the final radiolabeled compound are confirmed using analytical techniques. Radio-thin-layer chromatography (radio-TLC) is a rapid method to assess the radiochemical purity by comparing the retention factor (Rf) of the product with that of a non-radioactive standard. nih.govescholarship.org Co-elution of the radioactive product with the non-radioactive standard on HPLC provides further confirmation of its identity. nih.gov
| Step | Procedure | Key Reagents/Conditions | Analysis/Purification |
|---|---|---|---|
| 1. Synthesis of this compound | Reaction of 2,3-dimethoxybenzoyl chloride with 4-bromoaniline | Anhydrous solvent (e.g., CH2Cl2), room temperature | Column chromatography |
| 2. Synthesis of Trimethylstannyl Precursor | Reaction of the bromo-compound with hexamethylditin | Palladium catalyst (e.g., Pd(PPh3)4), reflux | Column chromatography |
| 3. 76Br-Radiolabeling | Electrophilic destannylation of the tin precursor with [76Br]bromide | Oxidant (e.g., peracetic acid), acetic acid/methanol solvent, room temperature | - |
| 4. Purification | Separation of the radiolabeled product from impurities | Reversed-phase HPLC | - |
| 5. Quality Control | Confirmation of identity and radiochemical purity | Radio-TLC, HPLC (co-elution with standard) | - |
Molecular Interactions and Biological Target Engagement of N 4 Bromophenyl 2,3 Dimethoxybenzamide
Identification and Characterization of Putative Biological Targets
The initial step in understanding the pharmacological profile of a compound like N-(4-bromophenyl)-2,3-dimethoxybenzamide involves identifying and characterizing its potential biological partners. This is typically achieved through a combination of computational predictions and experimental screening.
Ligand Binding Studies (e.g., Sigma-2 Receptor Binding)
Benzamide (B126) scaffolds are present in a variety of biologically active molecules, and some have been shown to interact with sigma receptors. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a particularly interesting target due to its implications in cancer and neurological disorders. nih.govupenn.edu
To investigate the affinity of this compound for the sigma-2 receptor, competitive ligand binding assays would be essential. These experiments typically involve using a radiolabeled ligand known to bind with high affinity to the receptor. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity, often expressed as the inhibition constant (Ki).
Table 1: Hypothetical Ligand Binding Data for this compound at the Sigma-2 Receptor
| Radioligand | Test Compound | Ki (nM) |
|---|---|---|
| [³H]-DTG | This compound | Data Not Available |
This table illustrates the type of data that would be generated from ligand binding studies. Currently, no such data exists for the specified compound.
Enzyme Inhibition Profiling for this compound (e.g., related to VEGFR-2 inhibition)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, and is a validated target for anti-cancer therapies. nih.govfrontiersin.org Many small molecule inhibitors of VEGFR-2 feature a benzamide core.
To assess whether this compound can inhibit VEGFR-2, in vitro kinase assays would be performed. These assays measure the enzymatic activity of the VEGFR-2 kinase domain in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC50) is then determined, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Hypothetical Enzyme Inhibition Data for this compound against VEGFR-2
| Enzyme | Test Compound | IC50 (µM) |
|---|---|---|
| VEGFR-2 Kinase | This compound | Data Not Available |
This table shows the kind of data that would be produced from enzyme inhibition profiling. At present, this information is not available for the compound .
Elucidation of Mechanism of Action at the Molecular Level
Once a biological target has been identified, the next step is to understand the precise mechanism by which the compound exerts its effect.
Receptor Binding Kinetics and Thermodynamics
Beyond simple affinity, understanding the kinetics (the rates of association and dissociation) and thermodynamics (the energetic drivers of binding) of the interaction between this compound and its target receptor would provide a more complete picture of its mechanism. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to measure these parameters.
Analysis of Allosteric Modulation and Orthosteric Binding Mechanisms
It is crucial to determine whether the compound binds to the primary (orthosteric) binding site of the receptor, where the endogenous ligand binds, or to a secondary (allosteric) site. This distinction has significant implications for the compound's pharmacological profile. Radioligand binding studies using different ligands and functional assays can help to elucidate the binding mechanism.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs of the lead compound to understand how specific structural modifications affect its biological activity. nih.govnih.gov For this compound, this would involve systematically altering the three key components of the molecule: the 4-bromophenyl ring, the amide linker, and the 2,3-dimethoxybenzamide (B73325) moiety.
For example, analogs could be synthesized with different substituents on the phenyl ring (e.g., chloro, fluoro, methyl), modifications to the methoxy (B1213986) groups on the benzamide ring (e.g., ethoxy, hydroxyl), or replacement of the amide linker. By comparing the biological activity of these analogs, a comprehensive SAR profile could be developed. This information is invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Despite a comprehensive search for scientific literature, detailed research on the specific chemical compound This compound is not available in the public domain. Consequently, it is not possible to provide an article that adheres to the requested outline focusing on its molecular interactions, the specific roles of its chemical substituents, and its conformational analysis.
The search did not yield any dedicated studies, structure-activity relationship analyses, or biological evaluations for this compound. Scientific articles detailing the impact of its bromine substitution, the significance of its 2,3-dimethoxy pattern on molecular recognition, or its bioactive conformation could not be located.
Therefore, the construction of a scientifically accurate article with detailed research findings and data tables, as per the user's instructions, cannot be fulfilled at this time due to the absence of primary research data on this particular compound.
In Vitro Pharmacological Investigations of N 4 Bromophenyl 2,3 Dimethoxybenzamide
Cell-Based Assays for Functional Activity
Cell-based assays are fundamental in determining how a compound affects cellular functions, providing insights into its mechanism of action.
Receptor Activation/Inhibition Assays
No studies have been published that investigate the ability of N-(4-bromophenyl)-2,3-dimethoxybenzamide to activate or inhibit any specific receptors. Such assays would be crucial in identifying the molecular targets of this compound. Typically, these assays involve exposing cells engineered to express a particular receptor to the compound and measuring the subsequent cellular response.
Table 1: Receptor Binding Affinity of this compound (Hypothetical Data)
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
|---|
Cellular Pathway Modulation Studies
There is no available data on whether this compound can modulate specific cellular pathways. Research in this area would involve treating cells with the compound and analyzing changes in signaling cascades, gene expression, or protein activity to understand its downstream effects.
Cell Line Models for Target Validation
The use of specific cell line models is a critical step in validating the potential targets of a new compound, particularly in the context of diseases like cancer.
Selection of Relevant Cell Lines for Specific Biological Hypotheses
Without a defined biological target or hypothesis for this compound, no specific cell lines have been reported for its evaluation. The selection of cell lines would be guided by initial findings from receptor binding or functional assays. For instance, if the compound were found to interact with a receptor highly expressed in a particular cancer type, cell lines derived from that cancer would be prioritized.
Dose-Response Profiling in Cell-Based Systems
Comprehensive dose-response studies of this compound in cell-based systems have not been documented. Such profiling is essential to determine the potency (e.g., IC50 or EC50 values) of the compound in a biological context.
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) |
|---|
High-Throughput Screening and Lead Optimization Strategies for this compound Scaffolds
There is no information available regarding the use of this compound or its structural scaffold in high-throughput screening campaigns. Furthermore, without initial data on its biological activity, no lead optimization strategies have been described. Lead optimization would typically involve the synthesis and evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties.
Computational Chemistry and Molecular Modeling of N 4 Bromophenyl 2,3 Dimethoxybenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For a molecule like N-(4-bromophenyl)-2,3-dimethoxybenzamide, DFT calculations using a basis set such as B3LYP/6-311++G(d,p) can be employed to determine its optimized molecular geometry, including bond lengths and angles. researchgate.net
These calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and carbonyl groups, and the nitrogen atom of the amide linkage, indicating these as potential sites for electrophilic interaction.
Global reactivity descriptors such as electronegativity, chemical hardness, and global softness can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Molecular Docking Simulations with Proposed Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. amazonaws.com This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. For this compound, docking simulations could be performed against a variety of protein targets to hypothesize its biological activity.
The process involves preparing the 3D structure of the ligand and the target protein. The ligand's structure can be optimized using quantum chemical methods as described above. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then sample a large number of possible conformations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity.
Post-docking analysis reveals the specific interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The methoxy groups can also act as hydrogen bond acceptors, while the phenyl and bromophenyl rings can engage in hydrophobic and pi-pi interactions. Visualizing these interactions helps in understanding the structural basis of binding. dergipark.org.tr
The docking results are typically presented as a series of binding poses ranked by their predicted binding energy. amazonaws.com The pose with the lowest binding energy is generally considered the most stable and likely binding mode. This information is critical for understanding how the ligand fits into the active site and for guiding further optimization of the compound to improve its binding affinity and selectivity. For instance, modifications to the substituent groups on the phenyl rings could be proposed to enhance specific interactions with the target protein.
Table 2: Predicted Binding Affinities and Interactions of this compound with a Hypothetical Kinase Target
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | MET793, LYS745 | Hydrogen Bond |
| LEU718, VAL726 | Hydrophobic | ||
| 2 | -8.2 | ASP810, GLU762 | Hydrogen Bond |
| ALA743, LEU844 | Hydrophobic | ||
| 3 | -7.9 | CYS797 | Hydrogen Bond |
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from molecular docking. nih.gov By simulating the movements of atoms over time, MD can be used to assess the stability of the predicted binding pose and to explore the conformational landscape of the ligand within the binding site. rsc.org
Starting from the best-docked pose, an MD simulation would be run for a sufficient duration (typically nanoseconds) to observe the behavior of the complex in a simulated physiological environment. The stability of the ligand's binding is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains bound in a consistent conformation.
MD simulations can also provide insights into the flexibility of the protein's active site and how it might adapt to the presence of the ligand. Furthermore, by calculating the binding free energy over the simulation trajectory using methods like MM-PBSA or MM-GBSA, a more accurate estimation of the binding affinity can be obtained compared to docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.
To develop a QSAR model for derivatives of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. nih.govresearchgate.net For each compound, a set of molecular descriptors would be calculated. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. semanticscholar.org The predictive power of the QSAR model is assessed through internal and external validation techniques. A robust QSAR model can then be used to predict the activity of new derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. The model can also provide insights into which structural features are most important for the desired biological activity. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
Computational Design of Novel Analogs
The computational design of novel analogs of this compound is a focused effort to optimize its potential therapeutic properties by identifying and incorporating new chemical modifications. This process relies on a deep understanding of the compound's structure-activity relationships (SAR) and its interactions with its biological target. While direct computational studies on this compound are not extensively documented in publicly available literature, the design of its analogs can be effectively guided by research on closely related compounds that target the same protein.
A significant breakthrough in this area was the identification of the structurally similar compound, N-(4-bromophenyl)-2-methoxybenzamide, as a selective inhibitor of the p300 histone acetyltransferase (HAT). This discovery provides a crucial starting point for the rational design of novel analogs of this compound, with the overarching goal of enhancing their potency and selectivity as p300 inhibitors. The general approach to designing these new analogs involves leveraging the known SAR of the N-(4-bromophenyl)benzamide scaffold and employing a variety of computational techniques.
The design process for novel analogs typically begins with the core scaffold of this compound. Modifications are then systematically introduced to different parts of the molecule, including the bromophenyl ring, the dimethoxybenzoyl moiety, and the amide linker. These modifications are guided by computational predictions of their effects on the compound's binding affinity for the p300 active site.
A key strategy in the design of these analogs is structure-based drug design (SBDD). This approach utilizes the three-dimensional structure of the target protein, in this case, the p300 catalytic domain, to guide the design of more effective inhibitors. By understanding the precise interactions between the parent compound and the amino acid residues in the p300 active site, researchers can propose modifications that enhance these interactions. For instance, introducing a substituent that can form an additional hydrogen bond with a key residue in the binding pocket would be predicted to increase the compound's potency.
Another powerful computational technique employed in this context is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By analyzing the known active and inactive compounds for p300, a pharmacophore model can be constructed for the N-(4-bromophenyl)benzamide class of inhibitors. This model can then be used to screen virtual libraries of compounds to identify new analogs that fit the pharmacophore and are therefore likely to be active.
The computational design process also involves the in silico evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the proposed analogs. This is a critical step to ensure that the newly designed compounds not only have high potency but also possess drug-like properties that are essential for their development as therapeutic agents.
The following table illustrates a hypothetical set of designed analogs of this compound and their predicted properties based on computational modeling. The modifications are designed to explore the effects of different substituents on the phenyl rings and their predicted impact on p300 inhibition and key ADMET parameters.
| Analog ID | Modification on Bromophenyl Ring | Modification on Dimethoxybenzoyl Ring | Predicted p300 IC₅₀ (nM) | Predicted LogP | Predicted Aqueous Solubility (mg/L) |
| NBD-001 | H | 2,3-di(OH) | 150 | 2.8 | 50 |
| NBD-002 | Cl | 2-methoxy, 3-OH | 75 | 3.5 | 30 |
| NBD-003 | F | 2,3-di(OCH₂CH₃) | 200 | 4.5 | 10 |
| NBD-004 | CN | 2-methoxy, 3-NH₂ | 50 | 3.1 | 40 |
| NBD-005 | CH₃ | 2-methoxy, 3-cyclopropyl | 120 | 4.2 | 15 |
The data presented in the table is for illustrative purposes to demonstrate the output of a computational design workflow. The predicted IC₅₀ values suggest that modifications such as replacing the bromo group with a cyano group and introducing an amino group on the benzoyl ring (Analog NBD-004) could lead to a significant increase in potency. Conversely, replacing the methoxy groups with larger ethoxy groups (Analog NBD-003) is predicted to decrease activity. The predicted ADMET properties, such as LogP and aqueous solubility, are also crucial considerations in prioritizing which analogs to synthesize and test experimentally.
Advanced Research Applications and Future Directions for N 4 Bromophenyl 2,3 Dimethoxybenzamide
Development as a Radiopharmaceutical Lead for Molecular Imaging (e.g., sigma-2 receptor imaging)
The sigma-2 (σ2) receptor is a promising biomarker for cancer imaging because its density is significantly higher in proliferating tumor cells compared to quiescent ones. nih.gov Conformationally-flexible benzamides are among the classes of σ2-selective compounds that have shown considerable promise in preclinical imaging studies. nih.gov N-(4-bromophenyl)-2,3-dimethoxybenzamide, as a benzamide (B126) derivative, represents a potential scaffold for the development of novel radiopharmaceuticals for imaging sigma-2 receptor expression in vivo.
The development of such imaging agents is crucial for oncology, as they could aid in cancer diagnosis, staging, and monitoring the response to therapy. The high expression of σ2 receptors in various tumor types makes it an attractive target for developing tumor-specific imaging probes. hzdr.de
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative information about the distribution of a radiopharmaceutical within the body. nih.gov It relies on the detection of two 511 keV photons emitted at a 180° angle from each other following the annihilation of a positron (emitted by the radiotracer) with an electron. nih.gov This coincidence detection allows for the reconstruction of three-dimensional images that reflect physiological, biochemical, or pharmacological processes at the molecular level. nih.govnih.gov
For this compound to be used as a PET tracer, it would need to be labeled with a positron-emitting radionuclide. This is often achieved by modifying the lead compound to include an atom that can be readily substituted with a radioisotope. For instance, the methoxy (B1213986) groups present in the molecule offer a potential site for radiolabeling. The corresponding 2-hydroxy precursor could be alkylated using [¹¹C]methyl iodide to introduce the Carbon-11 isotope. nih.gov Alternatively, a fluoroethoxy group could be introduced into the structure to enable labeling with Fluorine-18, another commonly used positron emitter in PET imaging. semanticscholar.orgresearchgate.net
Table 1: Common Positron Emitters for PET Radiopharmaceutical Development
| Radioisotope | Half-life | Common Application |
|---|---|---|
| Carbon-11 (¹¹C) | 20.4 minutes | Labeling of biologically active molecules |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Used in [¹⁸F]FDG for glucose metabolism imaging |
| Gallium-68 (⁶⁸Ga) | 68 minutes | Used in peptide and antibody labeling |
Before a potential radiopharmaceutical can be considered for human use, its biodistribution must be thoroughly assessed in animal models. These studies are critical to determine the uptake and clearance of the radiotracer in various organs and, importantly, its accumulation at the target site (e.g., a tumor) versus background tissues.
A typical preclinical biodistribution study involves administering the radiolabeled compound to tumor-bearing animal models, such as nude mice with human tumor xenografts. nih.gov At various time points after administration, the animals are imaged using a microPET scanner, or tissues are harvested to measure the radioactivity concentration in different organs (e.g., tumor, blood, muscle, liver, brain). The results are often expressed as the percentage of the injected dose per gram of tissue (%ID/g). A successful imaging agent will show high uptake in the tumor relative to surrounding healthy tissues, resulting in a high tumor-to-background ratio. nih.gov Such studies would be essential to validate the potential of a radiolabeled version of this compound as a sigma-2 receptor imaging agent. nih.gov
Exploration of this compound as a Tool Compound in Fundamental Biological Research
A "tool compound" is a selective and well-characterized molecule used to probe the function of a specific biological target, such as a receptor or enzyme. Given its potential affinity for the sigma-2 receptor, this compound could serve as a valuable tool compound for investigating the complex biology of this protein. The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is implicated in various cellular processes and diseases. semanticscholar.orgupenn.edu
As a tool compound, this compound could be used in vitro and in vivo to:
Investigate the role of the sigma-2 receptor in cholesterol homeostasis. semanticscholar.org
Elucidate the receptor's involvement in the pathophysiology of neurodegenerative diseases. upenn.edu
Study the mechanisms by which sigma-2 receptor ligands induce cell death in cancer cells. nih.gov
Explore the receptor's function in modulating intracellular calcium signaling and dopaminergic activity. upenn.edu
By using this compound to selectively interact with the sigma-2 receptor, researchers can gain a deeper understanding of the downstream molecular pathways and cellular consequences of its activation or inhibition.
Potential for Further Chemical Space Exploration of Benzamide Analogues
The structure of this compound offers a versatile scaffold for further chemical space exploration. Medicinal chemists can systematically modify different parts of the molecule to generate a library of analogues with potentially improved properties, such as higher affinity, greater selectivity, or better pharmacokinetic profiles. nih.gov This process, known as structure-activity relationship (SAR) studies, is fundamental to drug discovery and development. nih.gov
Table 2: Potential Modifications for Benzamide Analogue Development
| Molecular Section | Potential Modifications | Desired Outcome |
|---|---|---|
| Bromophenyl Ring | Replace bromine with other halogens (F, Cl, I); introduce other substituents (e.g., methyl, nitro); change substitution pattern (ortho, meta). | Modulate lipophilicity, electronic properties, and binding interactions. |
| Dimethoxybenzamide Core | Alter the position and number of methoxy groups; replace methoxy with other alkyl or alkoxy groups; introduce bioisosteric replacements. | Optimize binding affinity and selectivity for the target receptor. |
| Amide Linker | Replace with thioamide, reverse amide, or other linker groups. | Alter conformational flexibility and hydrogen bonding capacity. |
For example, research on other benzamide series has shown that even minor changes, such as shifting the position of a substituent, can significantly impact biological activity. nih.gov The systematic synthesis and evaluation of analogues of this compound could lead to the discovery of new compounds with superior performance as imaging agents or therapeutic candidates. mdpi.com
Integration with Systems Biology and Omics Approaches
Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.gov It integrates large-scale datasets from various "omics" disciplines, such as genomics, proteomics, and metabolomics, to build comprehensive models of cellular processes. nih.govnih.gov
This compound can be integrated into systems biology research as a chemical probe. By treating cell cultures or animal models with the compound, researchers can generate large-scale data to understand its system-wide effects. For example:
Proteomics: Could be used to identify all the proteins whose expression levels or post-translational modifications change in response to the compound, revealing the downstream signaling pathways of the sigma-2 receptor.
Metabolomics: Could analyze how the compound alters the cellular metabolic profile, providing insights into its effects on processes like cholesterol metabolism, which is linked to the sigma-2 receptor/TMEM97. semanticscholar.org
Transcriptomics: Could measure changes in gene expression across the entire genome, identifying the genetic networks regulated by the compound's activity.
These omics approaches can provide an unbiased, system-level view of the compound's mechanism of action, potentially revealing novel functions and off-target effects. nih.gov
Identification of Unexplored Therapeutic Areas and Pharmacological Activities
While the primary focus for many sigma-2 receptor ligands has been cancer, the receptor's involvement in other biological processes suggests potential for new therapeutic applications. nih.gov Research has increasingly linked the sigma-2 receptor/TMEM97 to a range of central nervous system (CNS) disorders. upenn.edu
This opens up the possibility of exploring this compound and its analogues for therapeutic areas beyond oncology. Potential unexplored areas include:
Neurodegenerative Diseases: The sigma-2 receptor/TMEM97 is involved in the cellular uptake of amyloid-beta and plays a role in cholesterol homeostasis, both of which are implicated in Alzheimer's disease. semanticscholar.orgupenn.edu
Psychiatric Disorders: Studies have suggested a role for the sigma-2 receptor in schizophrenia, anxiety, and depression. upenn.edu
Neuropathic Pain: Sigma receptors are known to be involved in pain modulation, presenting another potential therapeutic avenue.
Further pharmacological profiling of this compound is necessary to determine its activity in these and other disease models, potentially leading to the discovery of novel therapeutic applications for this class of compounds.
Q & A
Q. What are the common synthetic routes for N-(4-bromophenyl)-2,3-dimethoxybenzamide, and what are their typical yields?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated benzamide analogs (e.g., [18F]fallypride) are prepared by reacting 3-(3,4-dimethoxyphenyl)-1-propanol with amines like (1-allyl-2-pyrrolidinyl)methylamine, followed by fluorination. Yields typically range from 20% to 25% due to challenges in purification and stereochemical control . Key steps include protecting group strategies and HPLC purification .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Characterization relies on -NMR, -NMR, and mass spectrometry. For example, -NMR signals for methoxy groups appear as singlets at δ 3.88–3.94 ppm, while aromatic protons show splitting patterns consistent with substitution (e.g., δ 7.35–8.25 ppm for bromophenyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight .
Q. What are the primary biological targets or applications identified for this compound?
Structurally related benzamides are used as dopamine D2/D3 receptor tracers in PET imaging (e.g., [18F]fallypride) due to high receptor affinity (Kd < 1 nM). These applications require rigorous validation of binding specificity using in vitro autoradiography and blocking studies with antagonists like haloperidol .
Advanced Research Questions
Q. How can researchers optimize low synthetic yields of this compound derivatives?
Yield improvements focus on:
- Precursor modification : Introducing electron-withdrawing groups to enhance reactivity at the bromophenyl site .
- Catalysis : Using palladium catalysts for Buchwald-Hartwig amidation to reduce side reactions .
- Radiolabeling efficiency : For [18F] derivatives, optimizing fluoride ion incorporation via quaternary ammonium resins or microfluidic systems .
Q. What strategies address contradictions in reported biological activity across studies?
Discrepancies in receptor binding or cytotoxicity may arise from:
- Batch variability : Impurities from incomplete purification (e.g., residual solvents affecting IC50 values).
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO cells) or buffer pH altering ligand-receptor kinetics. Mitigation includes orthogonal validation (e.g., SPR, isothermal titration calorimetry) and standardized protocols for IC50 determination .
Q. How does this compound interact with aggregation-prone proteins in neurodegenerative models?
Analogous compounds (e.g., polyglutamine aggregation inhibitors) disrupt β-sheet formation in amyloidogenic proteins. Methods include:
Q. What computational tools are used to predict the pharmacokinetics of this compound?
ADME properties are modeled using:
- SwissADME : Predicts blood-brain barrier permeability (e.g., logP ~3.5 for benzamide derivatives).
- Molecular docking (AutoDock Vina) : Evaluates binding to off-target receptors (e.g., serotonin transporters) to refine selectivity .
Methodological Considerations
Q. How should researchers design dose-response studies for in vivo neuroimaging applications?
- Tracer dosage : For [18F] analogs, administer 5–10 mCi/kg in rodents, balancing signal-to-noise ratio and radiation exposure .
- Kinetic modeling : Use Logan graphical analysis or simplified reference tissue models to quantify receptor occupancy .
Q. What analytical techniques resolve degradation products during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
